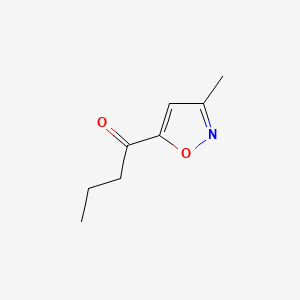

1-(3-Methylisoxazol-5-yl)butan-1-one

Description

Properties

CAS No. |

114402-52-7 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.181 |

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)butan-1-one |

InChI |

InChI=1S/C8H11NO2/c1-3-4-7(10)8-5-6(2)9-11-8/h5H,3-4H2,1-2H3 |

InChI Key |

YCJWABNTZKTRHX-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC(=NO1)C |

Synonyms |

1-Butanone,1-(3-methyl-5-isoxazolyl)-(6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(3-Methylisoxazol-5-yl)butan-1-one with three analogs: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone) and 1-(Phenyl-d5)butan-1-one (a deuterated phenylbutanone derivative).

Key Observations:

- Polar Surface Area (PSA): The target compound’s PSA is influenced by the isoxazole ring’s nitrogen and oxygen atoms, likely exceeding the deuterated phenylbutanone’s PSA of 17.07 Ų . Eutylone, with an additional ethylamino group, exhibits higher PSA (52.0 Ų) due to the amine moiety .

- Lipophilicity (LogP): The isoxazole ring in the target compound reduces LogP compared to the deuterated phenylbutanone (LogP = 2.67), as the heterocycle introduces polarity. Eutylone’s LogP is unreported but may be higher due to its larger benzodioxol substituent.

- Bioactivity: Unlike Eutylone, a known stimulant, the target compound is primarily a synthetic intermediate, highlighting how substituents dictate pharmacological profiles .

Spectroscopic and Crystallographic Comparisons

- Benzoxadiazole Analogs: A benzoxadiazole-triazole derivative (C12H15N5O2) reported in Acta Crystallographica exhibits distinct UV-Vis absorption due to extended conjugation, contrasting with the target compound’s simpler isoxazole-based spectrum .

- Eutylone: Characterized by GC-MS and NMR, with a benzodioxol moiety producing unique aromatic signals absent in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methylisoxazol-5-yl)butan-1-one, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling reactions between pre-functionalized isoxazole precursors and ketone-containing moieties. For example, a multi-step approach may include:

Isoxazole ring formation : Cyclocondensation of hydroxylamine derivatives with diketones under acidic conditions .

Ketone introduction : Nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous solvents (e.g., THF) and catalysts like Lewis acids (AlCl₃) .

- Critical parameters : Temperature (60–80°C), pH control (neutral to mildly acidic), and inert atmospheres (N₂/Ar) are essential to minimize side reactions. Yields >70% are achievable with stoichiometric precision .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Primary methods :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the isoxazole ring and ketone moiety (e.g., δ ~2.5 ppm for methyl groups, δ ~200 ppm for carbonyl carbons) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ = 210–260 nm .

- Supplementary techniques : Mass spectrometry (HRMS) for molecular ion validation and X-ray crystallography for absolute configuration determination .

Q. How does the compound’s stability vary under different storage conditions?

- Stability profile :

- Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials .

- Light sensitivity : Susceptible to photodegradation; use light-resistant containers .

- Solvent compatibility : Stable in aprotic solvents (DMSO, DMF); avoid protic solvents (e.g., H₂O) to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

- Reactivity drivers :

- Electrophilic carbonyl : The ketone group undergoes nucleophilic attack (e.g., Grignard reagents, hydrides), with regioselectivity influenced by steric hindrance from the 3-methylisoxazole .

- Isoxazole ring effects : Electron-withdrawing properties of the heterocycle enhance carbonyl electrophilicity, accelerating reactions like aldol condensations .

- Kinetic studies : Monitor reaction progress via in situ FTIR or quenching experiments to establish rate laws .

Q. How can computational modeling predict the compound’s electronic properties and interaction with biological targets?

- Approach :

DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to map electrostatic potential surfaces and frontier molecular orbitals (HOMO-LUMO gaps) .

Docking studies : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., cyclooxygenase-2) based on π-π stacking and hydrogen-bonding interactions .

- Validation : Cross-reference computed dipole moments and logP values with experimental data .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural confirmation?

- Troubleshooting steps :

Repeat experiments : Ensure sample purity via recrystallization or column chromatography .

Complementary techniques : Pair NMR with X-ray diffraction to resolve ambiguities in substituent orientation .

Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility impacting spectral assignments .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

- Protocol design :

- Target selection : Prioritize assays relevant to isoxazole bioactivity (e.g., antimicrobial, anti-inflammatory) .

- Dose-response curves : Test concentrations from 1 nM–100 µM in cell lines (e.g., RAW 264.7 macrophages) with controls for cytotoxicity (MTT assay) .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.